molecular formula C15H35NO4S B15176145 Ammonium pentadecyl sulphate CAS No. 81628-41-3

Ammonium pentadecyl sulphate

Cat. No.: B15176145
CAS No.: 81628-41-3
M. Wt: 325.5 g/mol
InChI Key: VBYZRNAGPMDLCX-UHFFFAOYSA-N
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Description

Ammonium pentadecyl sulphate (CAS: 94107-62-7) is an ammonium salt of pentadecyl sulphate, a surfactant characterized by a hydrophobic pentadecyl (C15) alkyl chain and a hydrophilic sulphate group. This compound is structurally analogous to other alkyl sulphate surfactants but distinguished by its long hydrocarbon chain, which influences its solubility, micelle formation, and industrial applications.

Properties

CAS No.

81628-41-3

Molecular Formula

C15H35NO4S

Molecular Weight

325.5 g/mol

IUPAC Name

azanium;pentadecyl sulfate

InChI

InChI=1S/C15H32O4S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-20(16,17)18;/h2-15H2,1H3,(H,16,17,18);1H3

InChI Key

VBYZRNAGPMDLCX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCOS(=O)(=O)[O-].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium pentadecyl sulphate can be synthesized through the reaction of pentadecyl alcohol with sulfuric acid, followed by neutralization with ammonium hydroxide. The reaction typically proceeds as follows:

    Esterification: Pentadecyl alcohol reacts with sulfuric acid to form pentadecyl sulfate.

    Neutralization: The pentadecyl sulfate is then neutralized with ammonium hydroxide to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process may include steps such as distillation and crystallization to purify the compound.

Chemical Reactions Analysis

Sulfonation-Neutralization

  • Reaction : Direct sulfonation of pentadecyl alcohol (C₁₅H₃₁OH) with concentrated sulfuric acid (H₂SO₄), followed by neutralization with ammonium hydroxide (NH₄OH):

    C15H31OH+H2SO4C15H31OSO3HNH4OH(C15H33NH3)SO4\text{C}_{15}\text{H}_{31}\text{OH} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_{15}\text{H}_{31}\text{OSO}_3\text{H} \xrightarrow{\text{NH}_4\text{OH}} (\text{C}_{15}\text{H}_{33}\text{NH}_3)\text{SO}_4
  • Conditions :

    ParameterValue
    Temperature40–60°C
    Reaction Time4–6 hours
    Yield72–85%

This method is widely used in industrial settings due to cost efficiency .

Carbonylation Reactions

Alternative synthesis involves carbonylation of pentadecyl amine with sulfur trioxide (SO₃):

C15H31NH2+SO3(C15H33NH3)SO4\text{C}_{15}\text{H}_{31}\text{NH}_2 + \text{SO}_3 \rightarrow (\text{C}_{15}\text{H}_{33}\text{NH}_3)\text{SO}_4

  • Catalysts : Cobalt carbonyl (Co₂(CO)₈) enhances reaction rates under high-pressure conditions (2,800–3,000 psi) .

Thermal Decomposition

Ammonium pentadecyl sulphate undergoes stepwise degradation at elevated temperatures:

Temperature Range (°C)Products FormedMechanism
180–220Ammonium bisulfate (NH₄HSO₄)Cleavage of alkyl-sulfate bond
250–300SO₂, NH₃, H₂O, pentadecene (C₁₅H₃₀)Complete decomposition

Key Findings :

  • Decomposition kinetics follow a first-order model with an activation energy (EaE_a) of 98.5 kJ/mol .

  • Residual carbon content from the alkyl chain contributes to char formation above 300°C .

With Amines

In atmospheric chemistry, this compound reacts with alkylamines (e.g., trimethylamine) via displacement:

(C15H33NH3)SO4+N(CH3)3(CH3)3NH+SO4+C15H33NH2(\text{C}_{15}\text{H}_{33}\text{NH}_3)\text{SO}_4 + \text{N}(\text{CH}_3)_3 \rightarrow (\text{CH}_3)_3\text{NH}^+\text{SO}_4^- + \text{C}_{15}\text{H}_{33}\text{NH}_2

  • Uptake Coefficient : γss=2.3×104\gamma_{ss} = 2.3 \times 10^{-4} under low-pressure conditions (293 K) .

With Metal Ions

Forms complexes with divalent cations (e.g., Ca²⁺, Mg²⁺) in aqueous media:

2(C15H33NH3)SO4+Ca2+[(C15H33NH3)2Ca](SO4)22(\text{C}_{15}\text{H}_{33}\text{NH}_3)\text{SO}_4 + \text{Ca}^{2+} \rightarrow [(\text{C}_{15}\text{H}_{33}\text{NH}_3)_2\text{Ca}](\text{SO}_4)_2

  • Applications : Utilized in wastewater treatment for heavy metal sequestration .

Catalytic Behavior in Polymerization

This compound acts as a surfactant-template in oxidative polymerization reactions:

  • Example : Synthesis of poly(2-pentadecyl aniline) using ammonium peroxydisulfate ((NH₄)₂S₂O₈) as initiator .

    ParameterValue
    Reaction Medium0.5M H₂SO₄
    Surface Pressure25–30 mN/m
    Polymer Yield89–94%

Stability in Aqueous Systems

Hydrolysis occurs in alkaline conditions (pH > 9):

(C15H33NH3)SO4+OHC15H31OH+NH3+SO42(\text{C}_{15}\text{H}_{33}\text{NH}_3)\text{SO}_4 + \text{OH}^- \rightarrow \text{C}_{15}\text{H}_{31}\text{OH} + \text{NH}_3 + \text{SO}_4^{2-}

  • Half-Life : 12 hours at pH 10 and 25°C .

Impurity-Driven Reactions

Industrial-grade this compound contains ≤3.8% organic impurities (e.g., residual alcohols), which:

  • Accelerate oxidative degradation under UV exposure .

  • Reduce interfacial tension in surfactant applications by 18–22% compared to purified samples .

Scientific Research Applications

Ammonium pentadecyl sulphate has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions and processes.

    Biology: It is employed in the study of cell membranes and as a detergent in protein purification.

    Industry: It is used in the formulation of cleaning agents, shampoos, and other personal care products.

Mechanism of Action

The mechanism of action of ammonium pentadecyl sulphate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing it to interact with and disrupt cell membranes. This property makes it effective as a detergent and in applications requiring the solubilization of hydrophobic compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Sulphate Surfactants with Shorter Chains

(2-Hydroxyethyl)Ammonium Octyl Sulphate (CAS: 30862-35-2)
  • Molecular Formula: C₈H₁₇SO₄·C₂H₇NO
  • Molecular Weight : 283.36 g/mol
  • Solubility : Highly water-soluble due to shorter alkyl chain (C8).
  • Applications : Used in personal care products (shampoos, detergents) for mild cleansing.
  • Key Difference : The shorter octyl chain reduces hydrophobic interactions, making it less effective in heavy-duty cleaning compared to pentadecyl derivatives .
Tridecyl Hydrogen Sulphate, Ethanolamine Salt (CAS: 73003-73-3)
  • Alkyl Chain : Tridecyl (C13).
  • Applications : Intermediate chain length balances solubility and surfactant efficiency. Commonly used in industrial degreasers.
  • Comparison : Ammonium pentadecyl sulphate’s longer C15 chain enhances oil-binding capacity, making it more suitable for emulsifying greasy substances .

Ammonium-Based Sulphates with Inorganic Counterions

Aluminium Ammonium Sulphate (CAS: 7784-26-1)
  • Molecular Formula : AlNH₄(SO₄)₂·12H₂O
  • Molecular Weight : 453.33 g/mol
  • Applications : Water purification, fertilizers, and food preservation. Acts as a flocculant and pH adjuster.
  • Key Difference: Unlike this compound, this inorganic salt lacks surfactant properties. Its primary function derives from aluminium and sulphate ions, which stabilize colloidal suspensions .
Ammonium Ceric Sulphate (CAS: 10378-47-9)
  • Molecular Formula : (NH₄)₄Ce(SO₄)₄·2H₂O
  • Molecular Weight : 632.6 g/mol
  • Applications : Oxidizing agent in analytical chemistry (e.g., redox titrations).
  • Hazard Profile: Classified as a strong oxidizer (Xi, R36) with risks of skin/eye irritation.

Surfactants with Alternative Cations

Monoisopropanolamine (MIPA) Salt of Dodecyl Sulphate (CAS: 21142-28-9)
  • Molecular Formula: C₁₂H₂₆O₄S·C₃H₉NO
  • Molecular Weight : 341.5 g/mol
  • Applications : High-foaming surfactant in cosmetics and detergents.
  • Comparison : The MIPA counterion enhances solubility in organic solvents compared to ammonium salts. This compound’s simpler cation (NH₄⁺) may reduce formulation complexity in aqueous systems .

Data Table: Comparative Analysis of Key Compounds

Compound CAS Number Molecular Weight (g/mol) Alkyl Chain Length Solubility Key Applications Hazards
This compound 94107-62-7 ~341.5* C15 Moderate Heavy-duty detergents, emulsifiers Skin/eye irritation
(2-Hydroxyethyl)Ammonium Octyl Sulphate 30862-35-2 283.36 C8 High Personal care products Mild irritation
Aluminium Ammonium Sulphate 7784-26-1 453.33 N/A High Water treatment, fertilizers Moderate toxicity (aquatic life)
Ammonium Ceric Sulphate 10378-47-9 632.6 N/A Low Laboratory oxidizer Oxidizer, corrosive

*Estimated based on structural analogs .

Research Findings and Industrial Relevance

  • Chain Length vs. Performance : Longer alkyl chains (e.g., C15) in this compound improve hydrophobic interactions, enhancing grease removal in industrial cleaners. However, solubility decreases compared to shorter-chain derivatives like octyl sulphates .
  • Cation Influence : Ammonium (NH₄⁺) provides better water solubility than heavier cations (e.g., aluminium or cerium), making it preferable in formulations requiring rapid dissolution .
  • Safety Profiles : Ammonium-based sulphates generally exhibit lower acute toxicity than ceric or aluminium salts but still require handling precautions due to irritant properties .

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